molecular formula C42H84N2O2 B15342299 N,N'-Hexane-1,6-diyldistearamide CAS No. 4112-25-8

N,N'-Hexane-1,6-diyldistearamide

Cat. No.: B15342299
CAS No.: 4112-25-8
M. Wt: 649.1 g/mol
InChI Key: SLZWSYPJQQIDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

4112-25-8

Molecular Formula

C42H84N2O2

Molecular Weight

649.1 g/mol

IUPAC Name

N-[6-(octadecanoylamino)hexyl]octadecanamide

InChI

InChI=1S/C42H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(45)43-39-35-31-32-36-40-44-42(46)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,43,45)(H,44,46)

InChI Key

SLZWSYPJQQIDJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Hexane-1,6-diyldistearamide can be synthesized through a condensation reaction between hexamethylene diamine and stearic acid . The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of N,N’-Hexane-1,6-diyldistearamide may involve continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diyldistearamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution .

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

    Hydrolysis: Hexamethylene diamine and stearic acid.

    Reduction: Hexamethylene diamine and stearyl alcohol.

    Substitution: Depends on the nucleophile used; could form various substituted amides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares this compound with structurally related bisamide compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Synthesis Method
This compound C₄₂H₈₄N₂O₂ 649.141 Stearamide (C₁₈ alkyl) Lubricants, polymer additives, textiles Hexamethylenediamine + stearoyl chloride
N,N'-(1,6-Hexanediyl)bismethacrylamide C₁₄H₂₄N₂O₂ 252.357 Methacrylamide Crosslinking agent in polymers Hexamethylenediamine + methacryloyl chloride
1,1′-(Hexane-1,6-diyl)bis(3-phenylthiourea) C₂₀H₂₄N₄S₂ 400.56 Thiourea + phenyl Medicinal chemistry (antimicrobial) Hexamethylenediamine + phenyl isothiocyanate
N,N′-Di-oxalamide derivatives Varies (e.g., C₁₀H₁₂N₂O₂) ~200–300 Oxalamide + aromatic amines Antibacterial agents Oxalyl chloride + aromatic amines
Poly(N,N'-hexane-1,6-diyladipamide) (C₁₂H₂₂N₂O₂)ₙ Polymer (>10,000) Adipamide (C₆ alkyl) Textile fibers, engineering plastics Polycondensation of hexamethylenediamine + adipic acid
Thermal and Physical Properties :
  • This compound: High melting point (~120–140°C estimated) due to strong van der Waals interactions between C₁₈ chains. Low solubility in polar solvents but dispersible in nonpolar media .
  • N,N'-(1,6-Hexanediyl)bismethacrylamide : Lower thermal stability compared to distearamide due to unsaturated methacryl groups. Polymerizes under UV/heat, forming crosslinked networks .
  • Poly(N,N'-hexane-1,6-diyladipamide) : Semi-crystalline polymer with high tensile strength and abrasion resistance. Used in textiles and automotive components .
Chemical Reactivity :
  • The distearamide’s inert alkyl chains limit chemical reactivity, whereas the methacrylamide derivative undergoes radical polymerization . Thiourea analogs (e.g., 1,1′-(Hexane-1,6-diyl)bis(3-phenylthiourea)) exhibit hydrogen-bonding capacity, enhancing antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.